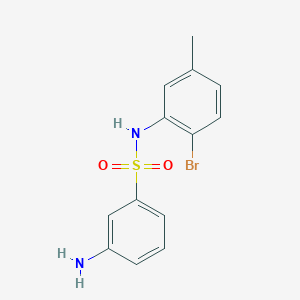

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-N-(2-bromo-5-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2S/c1-9-5-6-12(14)13(7-9)16-19(17,18)11-4-2-3-10(15)8-11/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDRGEJMBMBOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 2-bromo-5-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonation: The resulting amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion back to the amine form.

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising results as an antimicrobial agent. Its derivatives have been synthesized and tested against a range of bacterial strains, including multidrug-resistant pathogens.

Case Studies and Findings

- Inhibition of Bacterial Growth : Research indicates that sulfonamide derivatives, including those related to 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against resistant strains like Klebsiella pneumoniae .

- Biofilm Formation Inhibition : The compound's derivatives have also been evaluated for their ability to inhibit biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In one study, new thiopyrimidine-benzenesulfonamide compounds significantly suppressed biofilm formation in these pathogens .

| Compound | MIC (μg/mL) | Bacterial Strain | Biofilm Inhibition (%) |

|---|---|---|---|

| This compound | 0.39 | K. pneumoniae | 79.46 |

| Other Derivatives | Varies | S. aureus, P. aeruginosa | 77.52 |

Anticancer Applications

This compound has also been explored for its anticancer properties, particularly through the inhibition of carbonic anhydrases, which are implicated in cancer cell proliferation.

Case Studies and Findings

- Inhibition of Carbonic Anhydrases : The compound's analogs have been shown to selectively inhibit carbonic anhydrase IX (CA IX), a target for cancer therapy due to its overexpression in various tumors. The most active derivatives exhibited IC50 values ranging from 10.93 nM to 25.06 nM against CA IX .

- Induction of Apoptosis : In vitro studies demonstrated that certain derivatives could induce apoptosis in breast cancer cell lines such as MDA-MB-231, significantly increasing annexin V-FITC positive cells compared to controls .

| Compound | CA IX IC50 (nM) | Cancer Cell Line | Apoptosis Induction (%) |

|---|---|---|---|

| Derivative A | 10.93 | MDA-MB-231 | 22-fold increase |

| Derivative B | 25.06 | MCF-7 | Significant induction |

Mechanistic Insights

The mechanisms underlying the activities of this compound have been explored through various studies:

- Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamide derivatives have revealed that modifications at specific positions can enhance potency against both bacterial and cancer cell lines. For example, substituents that enhance lipophilicity or electron-withdrawing properties significantly improve antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Para-Substituted Sulfonamides

- Example: 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) Key Difference: Para-methoxy substitution enhances COX-2 inhibition (47.1% at 20 μM) due to optimal electronic and spatial alignment with the enzyme’s active site .

Ortho/Meta-Substituted Sulfonamides

- Example: 3-amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide Key Difference: Bromine at position 4 (para) and methyl at position 4 on the benzene ring enhance lipophilicity compared to the target compound’s 2-bromo-5-methylphenyl group . Impact: Altered substituent positions may affect solubility and membrane permeability.

Chlorine vs. Bromine

- Comparison: The target compound’s bromine may enhance hydrophobic interactions but could limit access to tightly packed enzymatic pockets.

Antifungal Pyrazinecarboxamides

- Example: 3-amino-N-(aminoiminomethyl)-6-chloro-5-(methylphenylamino)-2-pyrazinecarboxamide Key Difference: Pyrazine cores in antifungal agents () differ significantly from the benzene-sulfonamide scaffold, highlighting divergent structure-activity relationships.

Physicochemical Properties

Molecular Weight and Solubility

- Target Compound : Molecular weight ~341.22 g/mol (estimated from C₁₃H₁₄BrN₃O₂S).

- Comparison: 3-Amino-N-(2-methoxyphenyl)benzene-1-sulfonamide: Molecular weight 278.33 g/mol . 4-bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide: Higher molecular weight (unlisted) due to benzodiazole substitution .

- Solubility : Bromine and methyl groups in the target compound likely reduce aqueous solubility compared to methoxy or polar heterocyclic analogs (e.g., tetrazole derivatives in –8).

Biological Activity

3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide is a member of the sulfonamide class of compounds, which have garnered attention for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Sulfonamides, including this compound, have been implicated in anticancer mechanisms primarily through the inhibition of carbonic anhydrase (CA) isozymes. Research indicates that certain sulfonamides can selectively inhibit CA IX with high potency, leading to apoptosis in cancer cell lines such as MDA-MB-231. For instance, a compound structurally related to this compound demonstrated an IC50 value for CA IX in the range of 10.93–25.06 nM, indicating strong selectivity over CA II .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to competitively inhibit this enzyme, effectively stalling bacterial growth . The specific compound's antibacterial spectrum is still under investigation but is expected to align with the general profile of sulfonamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is heavily influenced by their chemical structure. Modifications at various positions on the benzene ring can enhance or diminish their efficacy. For example:

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Bromine substitution may enhance lipophilicity and cellular uptake |

| 4-amino-N-(2-bromo-6-methylphenyl)benzene-1-sulfonamide | Structure | Different bromine position may affect binding affinity |

| 3-amino-N-(4-chloro-5-methylphenyl)benzene-1-sulfonamide | Structure | Chlorine substitution alters pharmacokinetics |

The presence of bromine at the 2-position in the phenyl ring is hypothesized to increase the compound's lipophilicity, potentially enhancing its ability to penetrate cellular membranes and exert its biological effects .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly reduce cell viability in various cancer cell lines. For instance, a related compound showed a concentration-dependent inhibition of MG-63 osteosarcoma cells under hypoxic conditions .

In Vivo Studies

Animal models have been employed to assess the cardiovascular effects of benzenesulfonamides. One study evaluated the impact of a benzenesulfonamide derivative on perfusion pressure and coronary resistance in isolated rat hearts. The results indicated that certain derivatives could significantly lower coronary resistance compared to controls . This suggests potential therapeutic applications in managing cardiovascular conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via nucleophilic substitution, where 3-aminobenzenesulfonyl chloride reacts with 2-bromo-5-methylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions (e.g., solvent polarity, temperature) influence yield and purity. Intermediates are characterized using -NMR and -NMR to confirm sulfonamide bond formation, alongside HPLC (>95% purity thresholds) and elemental analysis for stoichiometric validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Key techniques include:

- FT-IR : To identify sulfonamide S=O stretches (~1350–1150 cm) and N–H bending (~1650 cm).

- Mass Spectrometry (HRMS) : For molecular ion ([M+H]) matching the theoretical m/z.

- X-ray Crystallography : Resolves spatial arrangement of bromine and methyl substituents, critical for confirming regiochemistry .

Q. What are common chemical modifications of the amino and bromine groups in this compound?

- Methodology :

- Amino Group : Acylation (e.g., acetic anhydride) or diazotization followed by coupling reactions to introduce aryl/heteroaryl groups.

- Bromine : Suzuki-Miyaura cross-coupling with boronic acids to install aryl/alkenyl substituents, requiring Pd catalysts (e.g., Pd(PPh)) and inert conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the sulfonylation step?

- Methodology : Use Design of Experiments (DoE) to screen variables:

- Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine.

- Temperature : Elevated temperatures (60–80°C) accelerate kinetics but may degrade heat-sensitive intermediates.

- Base Equivalents : Triethylamine (2–3 eq.) ensures complete HCl scavenging without side reactions. Statistical models (e.g., response surface methodology) identify optimal parameters .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar sulfonamides?

- Methodology :

- Structural Validation : Confirm purity via HPLC and exclude degradation products (e.g., hydrolyzed sulfonamides).

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (DMSO <0.1% v/v).

- Substituent Effects : Compare analogues (e.g., 3,4-dichloro vs. 2-bromo-5-methyl) to isolate electronic/steric contributions to activity .

Q. What strategies address poor solubility of this compound in aqueous media for in vitro assays?

- Methodology :

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) with sonication for dispersion.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility, which hydrolyze in vivo.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .

Q. Which computational methods predict the compound’s reactivity in substitution reactions?

- Methodology :

- DFT Calculations : Model transition states (e.g., bromine displacement via SAr) using Gaussian or ORCA software.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF vs. toluene).

- Hammett Plots : Correlate substituent σ values with reaction rates to predict electronic effects .

Methodological Notes

- Contradictions in Evidence : While emphasizes triethylamine as a base, reports pyridine in analogous brominated sulfonamide syntheses. Researchers should validate base compatibility with specific substrates.

- Advanced Characterization : Single-crystal XRD ( ) resolves regiochemical ambiguities in brominated derivatives, critical for patent applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.